Direct Head-to-Head Comparison: L-Thiocitrulline vs. L-NMMA in Potentiating Vascular Contractions (In Vitro Rat Aorta)
In a direct comparative study using endotoxin-treated rat aortic rings, L-thiocitrulline (L-TC) demonstrated significantly greater efficacy in potentiating phenylephrine-induced contractions compared to the prototypical NOS inhibitor N^G-methyl-L-arginine (L-NMA) at equivalent high concentrations. At 100 µM, L-TC increased the contraction force evoked by 10 nM phenylephrine to 0.78 ± 0.14 g, while L-NMA only reached 0.4 ± 0.11 g [1].
| Evidence Dimension | Potentiation of phenylephrine-induced contraction force (ex vivo rat aortic rings) |
|---|---|
| Target Compound Data | 0.78 ± 0.14 g (contraction force evoked by 10 nM phenylephrine in presence of 100 µM L-thiocitrulline) |
| Comparator Or Baseline | L-NMA: 0.4 ± 0.11 g |
| Quantified Difference | Approximately 95% greater contraction force (0.78 g vs. 0.4 g) |
| Conditions | Endotoxin-treated rat aortic rings; 100 µM inhibitor concentration; 10 nM phenylephrine stimulus |
Why This Matters
This quantitative ex vivo vascular efficacy advantage directly informs the selection of L-thiocitrulline over L-NMA for functional studies of NO-mediated vascular tone regulation, particularly in models of septic shock where NOS overproduction occurs.
- [1] Joly, G.A., Narayanan, K., Griffith, O.W., Kilbourn, R.G. Characterization of the effects of two new arginine/citrulline analogues on constitutive and inducible nitric oxide synthases in rat aorta. Br J Pharmacol. 1995;115(3):491-497. PMID: 7582462. View Source
